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Compound of Interest

Compound Name: 5-bromo-4-fluoropyridin-2(1H)-one

Cat. No.: B2815113

In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms
into molecular scaffolds is a cornerstone of rational drug design. Fluorine, in particular, can
profoundly influence a compound's metabolic stability, bioavailability, and binding affinity. When
combined with a synthetically versatile handle like bromine on a privileged heterocyclic core,
the resulting building block becomes an invaluable asset. 5-bromo-4-fluoropyridin-2(1H)-one
is a prime example of such a high-value intermediate. Its unique electronic and steric
properties, coupled with two distinct sites for orthogonal chemical modification, provide a robust
platform for the synthesis of diverse and complex molecular libraries. This guide offers a
comprehensive exploration of its chemical properties, synthesis, and reactivity, providing the
field-proven insights necessary to leverage this scaffold in advanced drug discovery programs.

Core Physicochemical and Structural
Characteristics

A foundational understanding of a compound's intrinsic properties is paramount for its effective
application in synthesis and downstream assays. The data presented below are compiled from
authoritative chemical databases and serve as a reliable baseline for experimental design.
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Property Value Source

5-bromo-4-fluoro-1H-pyridin-2-

IUPAC Name [1]
one

Molecular Formula CsHsBrFENO [1]

Molecular Weight 191.99 g/mol [1]

CAS Number 1805590-93-5 [1]

Appearance White to off-white solid [2]

Store under inert gas (Nitrogen
Storage [21[3]
or Argon) at 2-8 °C

Synthesis Strategy: A Protocol Grounded in
Mechanistic Principles

The efficient construction of 5-bromo-4-fluoropyridin-2(1H)-one is critical for its utility. While
multiple routes may exist, a common and logical approach involves the diazotization of an
amino precursor followed by a fluoro-dediazoniation (Balz-Schiemann type) reaction. This
method is well-established for the introduction of fluorine onto aromatic rings.

Recommended Synthetic Protocol

Objective: To synthesize 5-bromo-4-fluoropyridin-2(1H)-one from 5-bromo-4-aminopyridin-
2(1H)-one.

Step-by-Step Methodology:
» Diazotization:

o In a three-necked flask maintained under an inert nitrogen atmosphere, suspend 5-bromo-
4-aminopyridin-2(1H)-one in an aqueous solution of tetrafluoroboric acid (HBFa4).

o Cool the suspension to 0-5 °C using an ice-salt bath.
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o Prepare a solution of sodium nitrite (NaNO32) in deionized water and add it dropwise to the
cooled suspension, ensuring the internal temperature does not exceed 5 °C.

o Stir the resulting mixture at 0-5 °C for 1-2 hours to ensure the complete formation of the
intermediate diazonium tetrafluoroborate salt.

e Fluoro-dediazoniation:

o Slowly and carefully warm the reaction mixture to room temperature, then gently heat to
approximately 50-60 °C.

o Observe for the evolution of nitrogen gas, which indicates the decomposition of the
diazonium salt and the formation of the C-F bond. Maintain gentle heating until gas
evolution ceases.

e Work-up and Isolation:

o Cool the reaction mixture to room temperature and carefully neutralize it with a saturated
agueous solution of sodium bicarbonate.

o Extract the agueous phase three times with a suitable organic solvent, such as ethyl
acetate.

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Naz2S0a), and filter.

 Purification:
o Concentrate the filtrate under reduced pressure to yield the crude product.

o Purify the crude solid via column chromatography on silica gel or by recrystallization to
afford the final 5-bromo-4-fluoropyridin-2(1H)-one in high purity.

Expertise-Driven Rationale

» Choice of Acid (HBF4): Tetrafluoroboric acid is employed because the tetrafluoroborate anion
is non-nucleophilic, preventing competitive side reactions and cleanly forming the diazonium
salt required for the subsequent fluorine introduction.
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 Strict Temperature Control: Diazonium salts are notoriously unstable at elevated
temperatures. Maintaining a temperature of 0-5 °C during their formation is critical to prevent
premature decomposition and maximize yield.

o Controlled Decomposition: The thermal decomposition of the diazonium tetrafluoroborate salt
is the key step for C-F bond formation. A slow, controlled increase in temperature ensures a
safe and efficient reaction, preventing a dangerous exotherm from rapid nitrogen gas
release.

Synthesis & Purification Workflow

Chemical Transformation Purification
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Caption: A streamlined workflow for the synthesis of 5-bromo-4-fluoropyridin-2(1H)-one.

Chemical Reactivity: A Tale of Two Halogens

The synthetic power of 5-bromo-4-fluoropyridin-2(1H)-one lies in the differential reactivity of
its two halogen substituents. The bromine at the C5 position is an excellent participant in
palladium-catalyzed cross-coupling reactions, while the fluorine at the C4 position is activated
towards nucleophilic aromatic substitution (SNAr). This orthogonality allows for selective,
stepwise functionalization.

C5 Position: The Cross-Coupling Hub

The C-Br bond is the primary site for building molecular complexity through the formation of
new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling is a
particularly robust and widely used transformation for this purpose.[4][5]

Key Cross-Coupling Reactions:
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e Suzuki-Miyaura Coupling: Reaction with a wide array of aryl, heteroaryl, or alkyl boronic
acids and esters using a palladium catalyst (e.g., Pd(dppf)Clz) and a base (e.g., K2COs) to
form C-C bonds.[4][6]

e Sonogashira Coupling: Palladium and copper co-catalyzed reaction with terminal alkynes to
install alkynyl moieties.[7]

o Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds,
crucial for introducing pharmacologically relevant amine groups.

« Stille Coupling: Palladium-catalyzed reaction with organostannanes, offering another reliable
method for C-C bond formation.[7]

C4 Position: Nucleophilic Aromatic Substitution (SNAr)

The pyridine nitrogen and the pyridinone carbonyl group are electron-withdrawing, which
lowers the electron density of the aromatic ring. This effect is most pronounced at the C2 and
C4 positions, making them susceptible to attack by nucleophiles.[8] The fluoride at C4, being a
good leaving group in SNAr reactions, can be displaced by various nucleophiles (e.g.,
alkoxides, thiolates, amines), typically under basic conditions and with heating.[9][10]
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Caption: Orthogonal reactivity of 5-bromo-4-fluoropyridin-2(1H)-one at the C4 and C5
positions.

Strategic Applications in Drug Discovery

The structural motifs accessible from 5-bromo-4-fluoropyridin-2(1H)-one are prevalent in a
wide range of biologically active molecules. Its utility is not merely theoretical but is practically
applied in the synthesis of potential therapeutics.

Scaffold for Kinase Inhibitors: The pyridinone core is a well-known hinge-binding motif. The
C5 position can be elaborated with aryl or heteroaryl groups via Suzuki coupling to probe

deep into the ATP-binding pocket, while the C4 position can be modified to enhance solubility
or target specific residues.

Antiviral and Anti-inflammatory Agents: The incorporation of a fluorinated pyridine ring is a
common strategy in the development of antiviral and anti-inflammatory drugs.[11] The
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fluorine atom can increase metabolic stability and binding affinity, leading to improved
pharmacokinetic and pharmacodynamic profiles.[7]

o Agrochemicals: Beyond pharmaceuticals, this building block is also valuable in the synthesis
of advanced pesticides and herbicides, where precise molecular architecture is key to
efficacy and selectivity.[7]

Safety and Handling

As a matter of standard laboratory practice, 5-bromo-4-fluoropyridin-2(1H)-one should be
handled by trained personnel in a well-ventilated chemical fume hood. Appropriate personal
protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab
coat, must be worn at all times. This compound is classified as a skin and eye irritant and may
cause respiratory irritation.[1] Always consult the supplier-specific Safety Data Sheet (SDS)
prior to handling for comprehensive safety and disposal information.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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